molecular formula C10H14BrN B13051718 (R)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine

(R)-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine

Cat. No.: B13051718
M. Wt: 228.13 g/mol
InChI Key: DTGQZZMYBJKJAA-MRVPVSSYSA-N
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Description

®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

    Amine Introduction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine source to introduce the ethan-1-amine moiety.

    Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) are commonly employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 3-methylphenyl derivatives.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine: can be compared with other chiral amines, such as:

Uniqueness

The presence of the bromine atom at the 4-position of the phenyl ring imparts unique electronic and steric properties to ®-1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine, influencing its reactivity and binding characteristics. This makes it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1R)-1-(4-bromo-3-methylphenyl)-N-methylethanamine

InChI

InChI=1S/C10H14BrN/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6,8,12H,1-3H3/t8-/m1/s1

InChI Key

DTGQZZMYBJKJAA-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)NC)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC)Br

Origin of Product

United States

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